[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester
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Overview
Description
[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester is a complex organic compound with a unique structure that combines a piperidine ring, a cyclopropyl group, and a benzyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via a nucleophilic substitution reaction using an appropriate alkyl halide.
Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.
Formation of the Carbamic Acid Ester: The final step involves the formation of the carbamic acid ester by reacting the intermediate with benzyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group or the benzyl ester moiety, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted products with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound can be used as a probe to study the interactions of piperidine-containing molecules with biological targets. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid methyl ester
- [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid ethyl ester
- [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid propyl ester
Uniqueness
Compared to similar compounds, [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester stands out due to its benzyl ester moiety, which can impart unique chemical and biological properties. The presence of the benzyl group may enhance the compound’s lipophilicity, stability, and ability to interact with specific biological targets.
Properties
IUPAC Name |
benzyl N-[[1-(2-aminoethyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c20-10-13-21-11-8-16(9-12-21)14-22(18-6-7-18)19(23)24-15-17-4-2-1-3-5-17/h1-5,16,18H,6-15,20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXFMUAWBNNTFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2CCN(CC2)CCN)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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